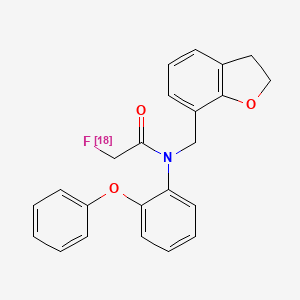

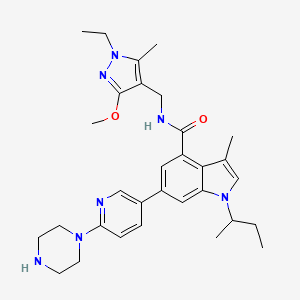

![molecular formula C33H38N6O2 B10835198 (13E)-8-methyl-21-(6-piperazin-1-ylpyridin-3-yl)-18-propan-2-yl-3,7,18-triazatetracyclo[14.6.1.05,10.019,23]tricosa-1(23),5(10),8,13,16,19,21-heptaene-2,6-dione](/img/structure/B10835198.png)

(13E)-8-methyl-21-(6-piperazin-1-ylpyridin-3-yl)-18-propan-2-yl-3,7,18-triazatetracyclo[14.6.1.05,10.019,23]tricosa-1(23),5(10),8,13,16,19,21-heptaene-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PMID28394193-Compound-28: is a small molecule developed by Nanjing Medical University. It is classified as an indoleamine 2,3-dioxygenase inhibitor, which has shown potential in the treatment of depression . This compound is part of a broader class of synthetic organic molecules designed to interact with specific biological targets.

Preparation Methods

The synthesis of PMID28394193-Compound-28 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired biological activity. The synthetic route typically includes:

Formation of the core structure: This involves the construction of the indoleamine scaffold through a series of condensation and cyclization reactions.

Functional group modifications: Various functional groups are introduced to the core structure to enhance its biological activity and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.

Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

PMID28394193-Compound-28 undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its biological activity.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to create derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

PMID28394193-Compound-28 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of indoleamine derivatives.

Biology: The compound is used to investigate the role of indoleamine 2,3-dioxygenase in various biological processes, including immune response and neurotransmitter regulation.

Medicine: As an indoleamine 2,3-dioxygenase inhibitor, it has potential therapeutic applications in the treatment of depression and other neurological disorders.

Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of PMID28394193-Compound-28 involves the inhibition of indoleamine 2,3-dioxygenase, an enzyme that plays a key role in the metabolism of tryptophan. By inhibiting this enzyme, the compound can modulate the levels of tryptophan and its metabolites, which are involved in various physiological processes, including mood regulation and immune response . The molecular targets and pathways involved include the kynurenine pathway and the serotonin pathway, both of which are critical in the regulation of mood and behavior.

Comparison with Similar Compounds

PMID28394193-Compound-28 can be compared with other indoleamine 2,3-dioxygenase inhibitors, such as:

Compound 28.1: A small molecule agonist of the bitter taste receptor TAS2R14.

Compound 28 (Heitel et al., 2019): A retinoid X receptor agonist.

While these compounds share some structural similarities, PMID28394193-Compound-28 is unique in its specific inhibition of indoleamine 2,3-dioxygenase and its potential therapeutic applications in the treatment of depression. The other compounds have different biological targets and mechanisms of action, highlighting the specificity and uniqueness of PMID28394193-Compound-28.

Properties

Molecular Formula |

C33H38N6O2 |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

(13E)-8-methyl-21-(6-piperazin-1-ylpyridin-3-yl)-18-propan-2-yl-3,7,18-triazatetracyclo[14.6.1.05,10.019,23]tricosa-1(23),5(10),8,13,16,19,21-heptaene-2,6-dione |

InChI |

InChI=1S/C33H38N6O2/c1-21(2)39-20-25-8-6-4-5-7-23-15-22(3)37-33(41)28(23)19-36-32(40)27-16-26(17-29(39)31(25)27)24-9-10-30(35-18-24)38-13-11-34-12-14-38/h4,6,9-10,15-18,20-21,34H,5,7-8,11-14,19H2,1-3H3,(H,36,40)(H,37,41)/b6-4+ |

InChI Key |

GMAFAVDEQFGQCC-GQCTYLIASA-N |

Isomeric SMILES |

CC1=CC2=C(CNC(=O)C3=C4C(=CN(C4=CC(=C3)C5=CN=C(C=C5)N6CCNCC6)C(C)C)C/C=C/CC2)C(=O)N1 |

Canonical SMILES |

CC1=CC2=C(CNC(=O)C3=C4C(=CN(C4=CC(=C3)C5=CN=C(C=C5)N6CCNCC6)C(C)C)CC=CCC2)C(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)

![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)

![1-[4,5-Dichloro-2-(3-methoxypropyl)phenyl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835150.png)

![[(3R)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B10835152.png)

![1-(1',4-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazol]-5-yl)-3-(5-(methoxymethyl)-2-(trifluoromethyl)benzyl)urea](/img/structure/B10835158.png)

![1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835170.png)

![(4-Bromophenyl) 5-methyl-3-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835178.png)

![5,8-dichloro-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[3-(hydroxymethyl)-5-methyl-1,2-oxazol-4-yl]-3,4-dihydroisoquinolin-1-one](/img/structure/B10835183.png)

![7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide](/img/structure/B10835186.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10835187.png)

![9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide](/img/structure/B10835188.png)

![[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B10835197.png)